Lcariin

Description

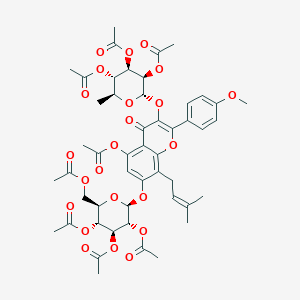

The exact mass of the compound this compound is 1012.32123803 g/mol and the complexity rating of the compound is 2090. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[5-acetyloxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-3-[(2S,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-methyloxan-2-yl]oxychromen-7-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H56O23/c1-21(2)13-18-33-34(69-49-47(68-30(11)57)45(66-28(9)55)42(64-26(7)53)36(70-49)20-60-23(4)50)19-35(62-24(5)51)37-38(58)43(40(71-41(33)37)31-14-16-32(59-12)17-15-31)72-48-46(67-29(10)56)44(65-27(8)54)39(22(3)61-48)63-25(6)52/h13-17,19,22,36,39,42,44-49H,18,20H2,1-12H3/t22-,36+,39-,42+,44+,45-,46+,47+,48-,49+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFUTUDDVRHMIZ-QPIFRKLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)CC=C(C)C)C5=CC=C(C=C5)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H56O23 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80856108 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1013.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56692-02-5 | |

| Record name | 2-(4-Methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-4-oxo-7-[(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy]-3-[(2,3,4-tri-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-4H-1-benzopyran-5-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80856108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Molecular Structure of Icariin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure of icariin (B1674258), a key bioactive flavonoid glycoside. It details its chemical composition, the experimental protocols used for its structural elucidation, and its interaction with key biological signaling pathways.

Core Molecular Structure and Physicochemical Properties

Icariin is a prenylated flavonol glycoside, a class of flavonoids characterized by the addition of a prenyl group.[1] The molecule is derived from kaempferol (B1673270) and can be deconstructed into three primary components: a flavonoid aglycone, two sugar moieties, and a prenyl group.[2][3]

-

Aglycone Core: The foundational structure is a kaempferol derivative, which is a type of flavonol with a specific hydroxylation pattern.

-

Prenyl Group: A 3-methylbut-2-en-1-yl group is attached at the C8 position of the flavonoid's A-ring.[2]

-

Glycosidic Linkages: Two sugar units are attached to the aglycone. A β-D-glucopyranoside is linked at the C7 position, and a 6-deoxy-α-L-mannopyranoside (rhamnose) is linked at the C3 position.[2]

This complex structure results in the chemical formula C₃₃H₄₀O₁₅.[1][4]

Quantitative and Physicochemical Data

The key identifiers and physicochemical properties of icariin are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₃₃H₄₀O₁₅ | [2][4][5] |

| Molecular Weight | 676.66 g/mol | [5][6][7] |

| Exact Mass | 676.23672056 Da | [2] |

| IUPAC Name | 5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [2] |

| CAS Number | 489-32-7 | [2][5] |

| Appearance | Light yellow to yellow crystalline powder | [3][8] |

| Solubility | Slightly soluble in water; Soluble in DMSO, ethanol, and pyridine. | [6][8][9] |

Experimental Protocols for Structural Elucidation

The definitive structure of icariin has been established through a combination of modern analytical techniques. These methods provide complementary information regarding connectivity, stereochemistry, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of organic molecules. For icariin, a suite of NMR experiments is employed to assign the structure unambiguously.

-

Methodology:

-

Sample Preparation: A purified sample of icariin is dissolved in a deuterated solvent, such as DMSO-d6 or methanol-d4, to avoid solvent interference in the spectrum.[10]

-

¹H-NMR: This experiment identifies all unique proton environments in the molecule. The chemical shifts, integration values, and coupling constants provide information about the electronic environment and neighboring protons.

-

¹³C-NMR: This experiment identifies all unique carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

-

COSY (Correlation Spectroscopy) reveals proton-proton (H-H) coupling networks, helping to trace out spin systems within the sugar rings and the aglycone.

-

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (C-H).

-

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two to three bonds away, which is critical for connecting the different structural fragments (aglycone, sugars, prenyl group) and determining the points of glycosylation.[11]

-

-

-

Data Interpretation: By systematically analyzing the correlations from these experiments, researchers can piece together the complete molecular structure, including the specific attachment points of the glucose and rhamnose sugars and the prenyl group.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the precise molecular weight and elemental composition of icariin and to study its fragmentation patterns.

-

Methodology:

-

Ionization: A solution of icariin is introduced into the mass spectrometer, where it is ionized, typically using Electrospray Ionization (ESI). ESI is a soft ionization technique that keeps the molecule intact, allowing for the observation of the molecular ion.[12]

-

Analysis: The ionized molecules are guided into a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

High-Resolution MS (HRMS): This provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula (C₃₃H₄₀O₁₅).

-

Tandem MS (MS/MS): The molecular ion is isolated, fragmented, and the resulting fragment ions are analyzed.[13] This fragmentation pattern provides structural information, such as the loss of sugar moieties, which helps confirm the glycosidic linkages.

-

-

Data Interpretation: The mass spectrum will show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. The fragmentation data reveals characteristic losses of the rhamnose (146 Da) and glucose (162 Da) units, confirming the structure as a diglycoside.[12][13]

X-Ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structural information by mapping electron density within a single crystal.[14]

-

Methodology:

-

Crystallization: The first and often most challenging step is to grow a high-quality single crystal of icariin. This involves slowly precipitating the compound from a supersaturated solution.

-

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots.[15] The intensities and positions of these spots are meticulously recorded as the crystal is rotated.[16]

-

Structure Solution and Refinement: Complex computational algorithms are used to process the diffraction pattern and generate a three-dimensional electron density map. An atomic model of icariin is then built into this map and refined to best fit the experimental data.[15]

-

-

Data Interpretation: The final refined crystal structure provides precise coordinates for every atom in the molecule.[2] This allows for the accurate determination of bond lengths, bond angles, and the overall conformation of the molecule in the solid state. PubChem lists several crystal structures containing icariin.[2]

Role in Cellular Signaling Pathways

Icariin is known to modulate multiple signaling pathways, with its osteogenic (bone-forming) effects being particularly well-studied. It promotes the differentiation of mesenchymal stem cells into osteoblasts, a critical process in bone formation and repair.[17] This is achieved through the activation of several key pathways, including the PI3K/Akt and Wnt/β-catenin signaling cascades.[3][18]

Icariin's Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade that regulates cell survival, proliferation, and differentiation.[19] Icariin has been shown to activate this pathway, leading to downstream effects that promote osteogenesis and cell survival.[20][21][22]

The diagram below illustrates the activation of the PI3K/Akt pathway by Icariin, leading to pro-survival and anti-apoptotic effects.

References

- 1. Icariin - Wikipedia [en.wikipedia.org]

- 2. Icariin | C33H40O15 | CID 5318997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. usbio.net [usbio.net]

- 6. Icariin = 94 HPLC 489-32-7 [sigmaaldrich.com]

- 7. icariin|489-32-7 - MOLBASE Encyclopedia [m.molbase.com]

- 8. Icariin | Natural Extract for Bone Health - FocusHerb [focusherb.com]

- 9. Icariin: A Promising Natural Product in Biomedicine and Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 11. Icaritin Preparation from Icariin by a Special Epimedium Flavonoid-Glycosidase from Aspergillus sp.y848 Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. LC-MS/MS method for the simultaneous determination of icariin and its major metabolites in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. phys.libretexts.org [phys.libretexts.org]

- 17. Promoting osteogenesis and bone regeneration employing icariin-loaded nanoplatforms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Osteogenic action of the natural plant material icariin and its potential use in biomedical tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Icariin alleviates osteoarthritis through PI3K/Akt/mTOR/ULK1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Icariin Prevents Amyloid Beta-Induced Apoptosis via the PI3K/Akt Pathway in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Icariin protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Bioavailability and Pharmacokinetics of Icariin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Icariin (B1674258), a major bioactive flavonoid from plants of the Epimedium genus, has demonstrated extensive therapeutic potential in preclinical studies, including osteoprotective, neuroprotective, and cardioprotective effects.[1] However, its clinical translation is significantly hampered by poor oral bioavailability, which is estimated to be as low as 12%.[2][3] This low systemic exposure is a result of several factors, including poor aqueous solubility, insufficient membrane permeability, extensive metabolism by gut microbiota, and efflux by transporters like P-glycoprotein.[2][4][5][6]

Following oral administration, icariin is substantially metabolized in the intestine into more bioactive and readily absorbed metabolites, primarily icariside II and icaritin.[7][8][9] Pharmacokinetic studies in rats have consistently shown that the plasma concentrations of these metabolites, particularly icariside II, are significantly higher than that of the parent icariin.[9][10][11] This suggests that the pharmacological effects observed after oral icariin administration may be largely attributable to its metabolites. This guide provides a comprehensive overview of the current understanding of icariin's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative pharmacokinetic data, detailed experimental protocols, and pathway visualizations.

Absorption and Bioavailability

The oral bioavailability of icariin is notably poor. Studies in humans have found very low or even undetectable blood levels of icariin after oral administration of doses up to 1,680 mg.[12][13][14] This is primarily attributed to:

-

Low Aqueous Solubility: Icariin is highly insoluble in water and even in hydrochloric acid, the main component of stomach acid, which limits its dissolution in the gastrointestinal tract.[2][6]

-

Poor Membrane Permeability: The inherent chemical structure of icariin results in insufficient permeability across the intestinal epithelium.[2][4]

-

P-glycoprotein (P-gp) Efflux: Icariin is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.[2]

-

Presystemic Metabolism: As detailed in the Metabolism section, icariin undergoes extensive first-pass metabolism by intestinal microflora.

Various strategies are being explored to overcome these challenges, including the use of nanoparticle delivery systems, cyclodextrin (B1172386) complexation, and the co-administration of absorption enhancers.[2][3][4][5][15]

Metabolism

The metabolism of icariin is a critical factor influencing its pharmacokinetic profile and bioactivity. The primary metabolic pathway involves enzymatic hydrolysis by intestinal microflora.[8][9]

-

Hydrolysis to Icariside II: The initial and most significant metabolic step is the hydrolysis of the glucose moiety at the C-7 position, converting icariin into icariside II.[8] Studies in rats indicate that as much as 91.2% of orally administered icariin can be transformed into icariside II.[10][11]

-

Hydrolysis to Icaritin: Icariside II can be further hydrolyzed by cleaving the rhamnose group at the C-3 position to form the aglycone icaritin.[8]

-

Demethylation: Icaritin can then be metabolized into desmethylicaritin.[7][8][16]

Other minor metabolic pathways include oxidation and conjugation.[17] This extensive intestinal metabolism means that the pharmacokinetic properties of the metabolites, rather than icariin itself, are often more relevant for understanding its in vivo effects.

Distribution

After absorption, icariin and its metabolites are distributed to various tissues. A study in Sprague-Dawley rats following oral administration of an Epimedium extract showed that icariin is distributed to the blood, heart, liver, spleen, lung, kidney, and brain.[17] The study also noted significant gender differences in the tissue distribution characteristics of icariin.[17]

Excretion

Metabolites of icariin are found in bile, feces, and urine.[7][16] Following oral and intramuscular administration in rats, a total of 11 potential metabolites were identified in feces, suggesting that biliary and fecal excretion is a major route of elimination for icariin and its metabolites.[17]

Pharmacokinetic Parameters

Quantitative data from preclinical studies, primarily in rats, highlight the significant differences between the pharmacokinetics of icariin and its principal metabolite, icariside II, after oral administration.

Table 1: Pharmacokinetic Parameters of Icariin and Icariside II in Rats After Oral Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |

| Icariin | 100 | 25.1 ± 11.2 | 1.9 ± 0.9 | 129.5 ± 63.4 | [10][11] |

| Icariside II (from Icariin) | 100 | 95.9 ± 37.5 | 2.1 ± 0.6 | 1681.3 ± 453.6 | [10][11] |

As this table shows, after administering icariin orally, the maximum plasma concentration (Cmax) and total systemic exposure (AUC) of the metabolite Icariside II were 3.8 and 13.0 times higher, respectively, than those of the parent compound.[10][11]

Table 2: Pharmacokinetic Parameters of Icariin and Icariside II in Rats After Intravenous Administration

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Reference |

| Icariin | 10 | 1210.3 ± 316.2 | 0.08 ± 0.0 | 509.3 ± 116.3 | [10][11] |

| Icariside II | 10 | 146.7 ± 45.4 | 0.08 ± 0.0 | 21.3 ± 6.9 | [10][11] |

In contrast to oral administration, when administered intravenously, icariin shows significantly higher plasma concentration and exposure compared to icariside II.[10][11] This highlights the critical role of first-pass intestinal metabolism in determining the pharmacokinetic profile of orally administered icariin.

Experimental Protocols

The data presented in this guide are primarily derived from studies employing robust analytical methodologies. A summary of a representative experimental protocol for a pharmacokinetic study in rats is provided below.

Representative Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats (weight 250 ± 20 g) are used.[17] Animals are typically fasted for 12 hours prior to dosing but allowed free access to water.[15]

-

Drug Administration: Icariin is suspended in a suitable vehicle (e.g., a solution of Solutol HS 15, PEG 400, and water) and administered as a single dose via oral gavage (intragastric administration).[9][10]

-

Blood Sampling: Blood samples (approx. 200-300 µL) are collected from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 h) into heparinized tubes.[15][17]

-

Sample Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 15 min).[17] Analytes are extracted from the plasma using protein precipitation (e.g., with methanol (B129727) or acetonitrile) or liquid-liquid extraction.[9][17] An internal standard (IS), such as genistein (B1671435) or diosmetin-7-O-β-d-glucopyranoside, is added to correct for extraction variability.[10][17]

-

Analytical Method: The concentrations of icariin and its metabolites are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[9][10][11]

-

Data Analysis: Plasma concentration-time curves are plotted. Pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) are calculated using non-compartmental analysis software (e.g., DAS 3.0).[15]

Conclusion and Future Directions

The pharmacokinetic profile of icariin is complex, characterized by poor oral absorption and extensive presystemic metabolism into more bioactive compounds. The available data strongly suggest that metabolites, particularly icariside II, are the primary drivers of the pharmacological effects observed after oral administration of icariin. For drug development professionals, this underscores the importance of focusing on the pharmacokinetic and pharmacodynamic properties of these metabolites. Future research should aim to further elucidate the full metabolic profile of icariin, investigate potential drug-drug interactions involving its metabolites and metabolic enzymes like UGTs,[18] and develop novel formulation strategies to improve the systemic exposure and therapeutic efficacy of icariin-related compounds.[4]

References

- 1. Pharmacological effects and pharmacokinetic properties of icariin, the major bioactive component in Herba Epimedii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. IJMS, Vol. 23, Pages 7519: Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 6. ijsr.net [ijsr.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats [mdpi.com]

- 11. Comparative Pharmacokinetics Study of Icariin and Icariside II in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 14. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 15. Improved Pharmacokinetics of Icariin (ICA) within Formulation of PEG-PLLA/PDLA-PNIPAM Polymeric Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pharmacokinetics, Tissue Distribution, and Metabolism Study of Icariin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Drug-Drug Interactions Potential of Icariin and Its Intestinal Metabolites via Inhibition of Intestinal UDP-Glucuronosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

Icariin's Therapeutic Potential in Neuronal Cells: A Deep Dive into Core Signaling Pathways

For Immediate Release

ZUNYI, Guizhou – A comprehensive review of existing research underscores the significant neuroprotective effects of Icariin (B1674258), a natural flavonoid glycoside derived from the Epimedium plant species. This technical guide synthesizes findings on the molecular mechanisms of Icariin in neuronal cells, providing researchers, scientists, and drug development professionals with an in-depth understanding of its core signaling pathways, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Icariin has demonstrated a remarkable ability to modulate multiple signaling cascades within neuronal cells, offering therapeutic potential for a range of neurological disorders, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. Its neuroprotective effects are attributed to its anti-inflammatory, anti-apoptotic (cell death), and antioxidant properties, as well as its ability to promote neurogenesis and synaptic plasticity.

Core Signaling Pathways Modulated by Icariin

Icariin exerts its neuroprotective effects by influencing several key signaling pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Icariin has been shown to activate the PI3K/Akt pathway, which in turn inhibits apoptosis and promotes neuronal survival.[1] Activation of this pathway by icariin also plays a role in reducing neurotoxicity and suppressing endoplasmic reticulum stress-induced neuronal apoptosis.[1][2]

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is involved in various cellular processes, including cell growth, differentiation, and survival. Icariin can activate the MEK/ERK signaling pathway, contributing to its neuroprotective effects on dopaminergic neurons.[3][4]

-

Nrf2 Signaling Pathway: As a key regulator of the cellular antioxidant response, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical target for neuroprotection. Icariin activates the Nrf2 signaling pathway, which helps to protect neurons from oxidative stress and reduce neuroinflammation mediated by glial cells.[5][6][7][8]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammation. Icariin has been shown to inhibit the activation of the NF-κB pathway in microglia, thereby reducing the production of pro-inflammatory cytokines and mitigating neuroinflammation.[5][9]

-

SIRT1 Signaling Pathway: Sirtuin 1 (SIRT1) is a protein that plays a critical role in cellular stress resistance and longevity. Icariin can increase the expression of SIRT1, which contributes to its neuroprotective effects against oxidative stress and ischemia-related brain injury.[5][10]

-

BDNF/TrkB/Akt Pathway: This pathway is essential for synaptic plasticity and cognitive function. Icariin has been found to improve synaptic plasticity by increasing the expression of Brain-Derived Neurotrophic Factor (BDNF) and activating its receptor TrkB, which subsequently stimulates the Akt pathway.[11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of icariin on various molecular and cellular parameters in neuronal cells, as reported in the cited literature.

Table 1: Effects of Icariin on Protein Expression and Signaling Molecules

| Target Molecule | Cell/Animal Model | Icariin Concentration/Dose | Observed Effect | Reference |

| p-Akt/Akt ratio | Aβ₁₋₄₂-infused rats | 30, 60, 120 mg/kg | Significant increase | [6] |

| PSD-95 | Aβ₁₋₄₂-infused rats | 60, 120 mg/kg | Significant increase | [6] |

| BDNF | Aβ₁₋₄₂-infused rats | 30, 60, 120 mg/kg | Significant increase | [6] |

| BACE1 | 3xTg-AD primary neurons | 20 μM | Significant decrease | [13] |

| Nrf2, HO-1, NQO1 mRNA | 6-OHDA-induced mouse PD model | 20, 40 mg/kg | Upregulation | [14] |

| p-AMPK | Aging rats | 2, 6 mg/kg | 464% increase | [15] |

| LC3B | Aging rats | 2, 6 mg/kg | 595% increase | [15] |

| p-CREB | Senescence-accelerated mouse | 120 mg/kg | Significant increase | [11] |

| SIRT1 | OGD-treated neurons | 10, 20, 40 μM | Increased expression | [10] |

Table 2: Effects of Icariin on Cellular and Behavioral Outcomes

| Outcome Measured | Model | Icariin Concentration/Dose | Observed Effect | Reference |

| Neuronal Viability | OGD-treated neurons | 10, 20, 40 μM | Enhanced viability | [10] |

| Neuronal Apoptosis | OGD-induced N2a cells | 10, 20, 40 μM | Alleviated apoptosis | [16] |

| Aβ Deposition | AD rodent models | Various | Significantly reduced | [8] |

| Escape Latency (Morris Water Maze) | Aβ₁₋₄₂-infused rats | 30, 60, 120 mg/kg | Shortened latency | [6] |

| Pro-inflammatory Factor Release (TNF-α, IL-1β, NO) | LPS-stimulated neuron-glia cultures | 0.01, 0.1 μM | Inhibition | [17] |

| NSC Survival | Primary neural stem cells | 10, 20 μM | Promoted survival | [18] |

Detailed Experimental Protocols

This section provides an overview of key experimental methodologies cited in the research on icariin's effects on neuronal cells.

Primary Neuronal Cell Culture

Primary cortical or hippocampal neurons are isolated from embryonic day 16-18 rat or mouse brains. The tissue is dissected, dissociated, and plated on poly-L-lysine coated culture plates. Neurons are typically maintained in Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin. Cultures are maintained at 37°C in a humidified 5% CO₂ incubator and are ready for experiments after 7-10 days in vitro.[1][19]

Western Blot Analysis

To quantify protein expression levels, cells or brain tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay. Equal amounts of protein (typically 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane. The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-Akt, Nrf2, BDNF), followed by incubation with an appropriate HRP-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.[1][13][15]

Morris Water Maze Test

This behavioral test is used to assess spatial learning and memory in rodent models of neurological disorders. The apparatus consists of a circular pool filled with opaque water. A hidden platform is submerged just below the water surface. During the acquisition phase, animals are trained to find the platform. In the probe trial, the platform is removed, and the time spent in the target quadrant is measured to assess memory retention. Icariin or a vehicle is typically administered orally for a specified period before and during the testing.[6][7]

Neuroinflammation Assays

To measure the production of pro-inflammatory mediators, primary microglia or neuron-glia co-cultures are stimulated with lipopolysaccharide (LPS). The culture supernatant is then collected to measure the levels of nitric oxide (NO) using the Griess reagent and pro-inflammatory cytokines such as TNF-α and IL-1β using ELISA kits.[17]

Visualization of Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by icariin in neuronal cells.

Caption: Icariin activates the PI3K/Akt pathway, promoting neuronal survival.

Caption: Icariin stimulates the MAPK/ERK pathway, leading to neuroprotection.

Caption: Icariin activates the Nrf2 antioxidant response pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 3. Icariin, a major constituent from Epimedium brevicornum, attenuates ibotenic acid-induced excitotoxicity in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Protective Effect of Icariin on Mitochondrial Transport and Distribution in Primary Hippocampal Neurons from 3× Tg-AD Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Icariin Improves Functional Behavior in a Mouse Model of Traumatic Brain Injury and Promotes Synaptic Plasticity Markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Icariin Attenuates Synaptic and Cognitive Deficits in an Aβ1–42-Induced Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin improves cognitive impairment by inhibiting ferroptosis of nerve cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective activities of icariin in rodent models of Alzheimer’s disease: a systematic review and meta-analysis - Kan - Longhua Chinese Medicine [lcm.amegroups.org]

- 9. Icariin targets Nrf2 signaling to inhibit microglia-mediated neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icariin enhances neuronal survival after oxygen and glucose deprivation by increasing SIRT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Icariin upregulates phosphorylated cyclic adenosine monophosphate response element binding protein levels in the hippocampus of the senescence- accelerated mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Icariin inhibits hydrogen peroxide-mediated cytotoxicity by up-regulating sirtuin type 1-dependent catalase and peroxiredoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Icariin on Brain Metabolism, Mitochondrial Functions, and Cognition in Triple‐Transgenic Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Icariin attenuates neuroinflammation and exerts dopamine neuroprotection via an Nrf2-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Icariin improves brain function decline in aging rats by enhancing neuronal autophagy through the AMPK/mTOR/ULK1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Icariin inhibits apoptosis in OGD-induced neurons by regulating M2 pyruvate kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Icariin Reduces Dopaminergic Neuronal Loss and Microglia-Mediated Inflammation in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Icariin Promotes Survival, Proliferation, and Differentiation of Neural Stem Cells In Vitro and in a Rat Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling the Anti-Inflammatory Properties of Icariin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin (B1674258), a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has garnered significant attention for its diverse pharmacological activities.[1] Among these, its potent anti-inflammatory effects are of particular interest to the scientific community.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying icariin's anti-inflammatory properties, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-Inflammatory Action

Icariin exerts its anti-inflammatory effects by modulating key signaling pathways and cellular processes involved in the inflammatory cascade. The primary mechanisms include the inhibition of pro-inflammatory mediators, suppression of critical signaling pathways such as NF-κB and MAPK, and regulation of the NLRP3 inflammasome.

Inhibition of Pro-Inflammatory Mediators

Icariin has been demonstrated to significantly reduce the production and expression of various pro-inflammatory cytokines and enzymes. In various experimental models, treatment with icariin has led to a dose-dependent decrease in levels of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS).[2][3]

Modulation of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[4] Icariin has been shown to inhibit the activation of this pathway by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[5][6] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[7][8]

Regulation of Mitogen-Activated Protein Kinase (MAPK) Signaling

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), p38 kinase, and c-Jun N-terminal kinase (JNK), are crucial in mediating cellular responses to inflammatory stimuli.[9][10] Icariin has been observed to modulate these pathways, often by inhibiting the phosphorylation of ERK, p38, and JNK in response to inflammatory triggers.[9][11]

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[12][13] Icariin has been found to suppress the activation of the NLRP3 inflammasome, thereby reducing the release of these potent inflammatory mediators.[12][14] This inhibition is a key aspect of its anti-inflammatory and cytoprotective effects.[12][13]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative effects of icariin on various inflammatory markers as reported in several preclinical studies.

Table 1: In Vitro Effects of Icariin on Pro-Inflammatory Markers

| Cell Line | Inflammatory Stimulus | Icariin Concentration | Measured Marker | % Inhibition / Fold Change | Reference |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 1-100 µg/mL | TNF-α, Nitric Oxide (NO), Prostaglandin E2 (PGE2) | Significant inhibition | |

| SW1353 Chondrosarcoma Cells | Interleukin-1β (IL-1β) | 20 µM | MMP-1, MMP-3, MMP-13 mRNA and protein | Significant inhibition | [11] |

| A549 Cells | Cigarette Smoke Extract (CSE) | 10, 50, 100 µM | TNF-α, IL-8 | Significant decrease | [6] |

| Primary Microglia | Lipopolysaccharide (LPS) | Not specified | Nitric oxide, Prostaglandin E-2, PTGS2, TNF-α, IL-1β, IL-6 | Inhibition of release and expression | [3] |

| Chondrocytes | Lipopolysaccharide (LPS) | 100 µM | NLRP3, IL-1β, IL-18, MMP-1, MMP-13 | Suppression | [12] |

Table 2: In Vivo Effects of Icariin on Inflammatory Models

| Animal Model | Inflammatory Stimulus | Icariin Dosage | Measured Parameter | Outcome | Reference |

| C57BL/6J Mice | Lipopolysaccharide (LPS) | 25-100 mg/kg | Serum TNF-α, PGE2 | Dose-dependent decrease | |

| BALB/c Mice | Cigarette Smoke (CS) | 25, 50, 100 mg/kg | Inflammatory cells, TNF-α, IL-8, MMP-9 in BALF and serum | Significant attenuation | [6] |

| Wistar Rats | Lipopolysaccharide (LPS) | Not specified | Brain TNF-α, IL-1β, PTGS2 | Alleviation of increase | [3] |

| BALB/c Mice | Dinitrofluorobenzene (DNFB) | 10 mg/kg | Dermatitis scores, serum IgE, epidermal thickness, mast cell infiltration | Significant decrease | [14] |

| Wistar Rats | Monosodium iodoacetate (MIA) | Not specified | Alleviation of Osteoarthritis | Inhibition of NLRP3-mediated pyroptosis | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of icariin.

In Vitro Lipopolysaccharide (LPS)-Induced Inflammation Assay

This protocol details the induction of an inflammatory response in macrophages using LPS and its subsequent measurement.

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of icariin (or vehicle control) for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

-

Supernatant Collection: After incubation, collect the cell culture supernatants for cytokine analysis.

-

Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

Western Blot Analysis for NF-κB Activation

This protocol outlines the detection of key proteins in the NF-κB signaling pathway.

-

Cell Treatment and Lysis: Treat cells with icariin and/or an inflammatory stimulus (e.g., LPS). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p65, p65, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model for screening acute anti-inflammatory activity.

-

Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions.

-

Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and icariin treatment groups (various doses).

-

Compound Administration: Administer icariin or the control compounds orally or intraperitoneally 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection (Vt).

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by icariin and a general experimental workflow.

Caption: Icariin's Inhibition of the NF-κB Signaling Pathway.

References

- 1. brd.nci.nih.gov [brd.nci.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. TNF-α, IL-6 and IL-8 ELISA [bio-protocol.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. RNA extraction and quantitative PCR to assay inflammatory gene expression (Provisional unformatted) [protocols.io]

- 7. inotiv.com [inotiv.com]

- 8. Carrageenan-Induced Paw Edema [bio-protocol.org]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

Preliminary Investigation into Icariin's Anti-Cancer Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariin (B1674258), a prenylated flavonoid glycoside extracted from plants of the Epimedium genus, has garnered significant attention for its potential therapeutic applications, including its anti-cancer properties. Preclinical studies have demonstrated that icariin exerts a range of anti-neoplastic effects across various cancer types. These effects are attributed to its ability to modulate key cellular processes such as proliferation, apoptosis, cell cycle progression, and metastasis. Mechanistically, icariin has been shown to influence critical oncogenic signaling pathways, including the PI3K/AKT, MAPK/JNK, and NF-κB pathways. This technical guide provides a comprehensive overview of the preliminary research into icariin's anti-cancer effects, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms to support further investigation and drug development efforts.

Quantitative Data on the Anti-Cancer Effects of Icariin

The efficacy of icariin in inhibiting cancer cell growth has been quantified in numerous studies. The following tables summarize the half-maximal inhibitory concentration (IC50) values of icariin in various cancer cell lines and the reported in vivo anti-tumor effects.

Table 1: In Vitro Cytotoxicity of Icariin (IC50 Values)

| Cancer Type | Cell Line | IC50 Value | Incubation Time (h) |

| Melanoma | B16 | 84.3 µg/mL | 72 |

Note: This table is a compilation of data from multiple sources and experimental conditions may vary.

Table 2: In Vivo Anti-Tumor Efficacy of Icariin in Xenograft Models

| Cancer Model | Animal Model | Icariin Dosage & Administration | Treatment Duration | Tumor Growth Inhibition | Reference |

| Melanoma | C57 mice with B16 xenografts | 65 µg/kg, oral gavage, daily | 20 days | Apparent inhibition of tumor growth and prolonged lifespan | [1] |

| Multiple Myeloma | NOD/SCID mice with U266 xenografts | 3 or 6 mg/kg, intraperitoneal injection, every 2-3 days | 21 days | Potent inhibition of tumor growth | [2] |

| Triple-Negative Breast Cancer | 4T1 tumor-bearing mice | 20 or 40 mg/kg | Not Specified | Significant inhibition of tumor growth and weight in a dose-dependent manner | [3] |

| Cervical Cancer | Tumor-bearing mice | Not Specified | 28 days | Significant reduction in tumor volume and weight | [4] |

Key Signaling Pathways Modulated by Icariin

Icariin's anti-cancer effects are mediated through its interaction with several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.

PI3K/AKT Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial signaling cascade that promotes cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Icariin has been shown to suppress the PI3K/AKT pathway, leading to the inhibition of cancer cell growth and induction of apoptosis.[5][6] This inhibition is often associated with the downregulation of phosphorylated AKT (p-AKT).[5] In some contexts, icariin's effect on this pathway is mediated through the regulation of microRNAs, such as miR-205-5p, which in turn targets PTEN, a negative regulator of the PI3K/AKT pathway.[5][7]

MAPK/JNK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) cascade, are involved in regulating a wide range of cellular processes, including stress responses, apoptosis, and proliferation. In the context of cancer, the role of the JNK pathway can be complex, either promoting or suppressing tumor growth depending on the cellular context. Icariin has been reported to induce apoptosis in some cancer cells by activating the JNK pathway.[8] This can be triggered by an increase in reactive oxygen species (ROS), leading to the phosphorylation of JNK and its downstream target c-Jun.[8][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, promoting tumor progression and resistance to therapy. Icariin has been shown to inhibit the NF-κB pathway, thereby sensitizing cancer cells to apoptosis and inhibiting their proliferation and invasion.[10][11] This is often achieved by preventing the phosphorylation of IκBα, which leads to the retention of NF-κB (p65) in the cytoplasm and prevents its translocation to the nucleus to activate target genes.[10] In some cases, this is mediated by the upregulation of SIRT6.[10][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of icariin.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of icariin on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Icariin stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Icariin Treatment: Prepare serial dilutions of icariin in complete culture medium. Remove the old medium from the wells and add 100 µL of the icariin dilutions. Include a vehicle control (medium with the same concentration of solvent used for the icariin stock).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15-30 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting cell viability against the concentration of icariin.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is used to quantify the percentage of apoptotic and necrotic cells following icariin treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Icariin

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of icariin for the desired time. Include a vehicle-treated control group.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.

-

Washing: Centrifuge the cell suspension at 300-500 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells.

-

Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate laser and filter settings for FITC and PI.

-

Data Analysis: Gate the cell population based on forward and side scatter to exclude debris. Analyze the fluorescence signals to distinguish between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Western Blotting for Protein Expression Analysis

This protocol is used to detect changes in the expression levels of specific proteins in key signaling pathways following icariin treatment.

Materials:

-

Cancer cells treated with icariin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins, e.g., p-AKT, total AKT, p-JNK, total JNK, p-p65, total p65, β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated cells with RIPA buffer on ice. Centrifuge the lysates at high speed to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5-10 minutes.

-

SDS-PAGE: Load the protein samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin).

Conclusion and Future Directions

The preliminary evidence strongly suggests that icariin possesses significant anti-cancer properties, acting through the modulation of key signaling pathways to inhibit cell proliferation and induce apoptosis. The data presented in this guide provides a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of icariin. Future research should focus on a more comprehensive evaluation of icariin's efficacy and safety in a wider range of cancer models, including patient-derived xenografts. Elucidating the detailed molecular interactions of icariin with its targets will be crucial for optimizing its therapeutic application. Furthermore, formulation studies to improve the bioavailability of icariin are warranted to translate these promising preclinical findings into clinical benefits. The development of icariin or its derivatives as standalone or adjuvant cancer therapies represents a promising avenue for future oncological research.

References

- 1. Icariin Induced B16 Melanoma Tumor Cells Apoptosis, Suppressed Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Icariin exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Icariin as a potential anticancer agent: a review of its biological effects on various cancers [frontiersin.org]

- 7. Icariin inhibits the malignant progression of lung cancer by affecting the PI3K/Akt pathway through the miR-205-5p/PTEN axis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Icariin Induces Triple-Negative Breast Cancer Cell Apoptosis and Suppresses Invasion by Inhibiting the JNK/c-Jun Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Icariin‐induced inhibition of SIRT6/NF‐κB triggers redox mediated apoptosis and enhances anti‐tumor immunity in triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Icariin-induced inhibition of SIRT6/NF-κB triggers redox mediated apoptosis and enhances anti-tumor immunity in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Icariin and Its Derivatives: Mechanisms, Data, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Icariin (B1674258) is a prenylated flavonol glycoside, recognized as the primary bioactive component of plants from the Epimedium genus, commonly known as Horny Goat Weed.[1][2][3] For centuries, Epimedium has been a cornerstone of Traditional Chinese Medicine, valued for its therapeutic properties. Modern scientific inquiry has focused on icariin and its principal derivatives, such as icariside II and icaritin (B1674259), uncovering a wide spectrum of pharmacological activities. These compounds have demonstrated significant potential in treating a range of conditions, including cancer, neurodegenerative diseases, inflammatory disorders, and osteoporosis.[1][4]

The therapeutic effects of icariin are attributed to its modulation of numerous critical signaling pathways, including the PI3K/Akt, NF-κB, and MAPK pathways.[1][5][6] This guide provides a technical overview of icariin and its derivatives, presenting quantitative biological data, detailing key experimental protocols, and visualizing the core signaling pathways and workflows involved in its study.

Quantitative Biological Data

The efficacy of icariin and its derivatives varies across different cell lines and models. The following tables summarize key quantitative data, such as the half-maximal inhibitory concentration (IC50), to provide a comparative basis for their biological activities.

Table 1: Anti-Cancer Activity (IC50)

| Compound | Cancer Type | Cell Line | IC50 Value | Duration | Citation |

| Icariin | Melanoma | B16 | 84.3 µg/mL | 72 h | [6] |

| Icariin | Lung Cancer (MTX-Resistant) | A549/MTX | 35.50 ± 1.85 µmol/L (in combination with MTX) | - | [6] |

| Icariin | Triple-Negative Breast Cancer | MDA-MB-468 | 20.93 µM | 48 h | [7] |

| Icariin | Triple-Negative Breast Cancer | 4T1 | 19.74 µM | 48 h | [7] |

| Icariin | Triple-Negative Breast Cancer | MDA-MB-231 | 28.79 µM | 48 h | [7] |

| Icaritin Derivative (11c) | Hepatocellular Carcinoma | HepG2 | 7.6 µM | - | [8] |

| Icaritin Derivative (11c) | Hepatocellular Carcinoma | SMMC-7721 | 3.1 µM | - | [8] |

Table 2: Anti-Inflammatory and Other Activities

| Compound | Activity | Model / Cell Line | Key Quantitative Finding | Citation |

| Icariin | Anti-inflammatory | Carrageenan-induced paw edema (rats) | 50 mg/kg dose significantly reduced paw swelling | [9] |

| Icariin Derivative | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibits TNF-α, iNOS, and COX-2 expression | [10] |

| Icariin Derivative (ICT) | Anti-inflammatory | LPS-stimulated RAW264.7 macrophages | Inhibited TNF-α, NO, PGE2 production at 1-100 µg/mL | [11] |

| Icariin | Endothelial Function | Human Endothelial Cells (EA.hy926) | 0.1-10 µmol/L increased eNOS mRNA (up to 2.4-fold) and protein (up to 2.5-fold) | [12] |

| Icariin | Osteoblast Proliferation | Human Osteoblasts | 10⁻⁶ mol/L significantly increased proliferation vs. control | [13] |

| Icariin | Erectile Function | Cavernous nerve-injured rats | 1, 5, 10 mg/kg doses improved intracavernous pressure | [14] |

Key Signaling Pathways

Icariin and its derivatives exert their effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for designing targeted therapeutic strategies.

Anti-Inflammatory Signaling: NF-κB and MAPK Pathways

A primary mechanism for the anti-inflammatory effects of icariin is the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[10] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) activate these pathways, leading to the production of pro-inflammatory mediators such as TNF-α, COX-2, and iNOS. Icariin and its derivatives can suppress the activation of p38 MAPK and inhibit the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of these inflammatory molecules.[10][15][16]

Caption: Icariin's anti-inflammatory mechanism via NF-κB and p38 MAPK inhibition.

Neuroprotection and Cell Survival: PI3K/Akt Pathway

The neuroprotective effects of icariin are frequently linked to the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[1][17] This pathway is central to promoting cell survival, proliferation, and growth while inhibiting apoptosis. Icariin has been shown to protect neurons from damage by activating PI3K/Akt signaling, which in turn can modulate downstream targets like GSK-3β and inhibit apoptotic cascades.[5][17]

Caption: Icariin promotes neuroprotection and survival by activating the PI3K/Akt pathway.

Antioxidant Defense: Nrf2 Pathway

Icariin enhances cellular antioxidant defenses by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[18] Under conditions of oxidative stress, icariin promotes the translocation of Nrf2 to the nucleus. There, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[9][18] This action helps mitigate oxidative damage, which is implicated in neurodegeneration and inflammation.[18]

Caption: Icariin's antioxidant effect via activation of the Nrf2 signaling pathway.

Experimental Protocols

The following sections provide generalized methodologies for key experiments commonly used in icariin research. These protocols are intended as a guide and may require optimization based on specific experimental conditions and equipment.

Extraction and Purification of Icariin from Epimedium

The isolation of high-purity icariin is a critical first step for research. Modern methods often employ solvent extraction followed by chromatographic purification.

Objective: To extract and purify icariin from dried Epimedium plant material.

Materials:

-

Dried, powdered Epimedium leaves/stems

-

Solvents: Ethanol (B145695) (e.g., 70% aqueous solution), n-hexane, n-butanol, methanol, acetone, water

-

High-Speed Counter-Current Chromatography (HSCCC) system or Column Chromatography setup (e.g., silica (B1680970) gel, macroporous resin)

Protocol:

-

Extraction:

-

Solvent Partitioning (Pre-purification):

-

Concentrate the crude extract under vacuum to remove the ethanol.

-

Sequentially partition the aqueous concentrate with different solvents (e.g., n-hexane, chloroform, ethyl acetate (B1210297), n-butanol) to separate compounds based on polarity. Icariin is typically enriched in the ethyl acetate or n-butanol fractions.

-

-

Chromatographic Purification:

-

HSCCC: A highly effective method for purification. A common two-phase solvent system is n-hexane-n-butanol-methanol-water (e.g., 1:4:2:6 v/v).[21][22]

-

Load the pre-purified extract onto the HSCCC column.

-

Elute and collect fractions. Monitor fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Crystallization and Final Product:

Caption: General workflow for the extraction and purification of icariin.

Synthesis of Icariin Derivatives

Synthesizing derivatives allows for the exploration of structure-activity relationships (SAR) and the development of compounds with enhanced potency or bioavailability. A common strategy involves modifying the hydroxyl groups of the core icaritin structure.

Objective: To synthesize novel icariin derivatives for biological evaluation.

Protocol (General Example - Acylation):

-

Starting Material: Begin with purified icariin or its aglycone, icaritin. Icaritin can be produced from icariin via enzymatic hydrolysis.[24]

-

Protection (if necessary): Selectively protect certain hydroxyl groups if specific modification sites are desired. This often involves multi-step reactions.

-

Acylation Reaction:

-

Dissolve the starting material in a suitable anhydrous solvent (e.g., pyridine, DMF).

-

Add the acylating agent (e.g., an acid chloride or anhydride) dropwise at a controlled temperature (e.g., 0°C).

-

Allow the reaction to proceed for several hours to overnight, monitoring progress with TLC.

-

-

Work-up and Purification:

-

Quench the reaction (e.g., with water or ice).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product using column chromatography on silica gel.

-

-

Deprotection (if necessary): Remove any protecting groups using appropriate chemical methods.

-

Characterization: Confirm the structure of the final derivative using spectroscopic methods such as NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS).[25]

In Vitro Cell Viability (MTT/CCK-8) Assay

This assay is fundamental for determining the cytotoxic or anti-proliferative effects of icariin and its derivatives on cancer cells or for assessing cytoprotective effects in other cell types.

Objective: To quantify the effect of icariin on the viability and proliferation of cultured cells.

Materials:

-

Cultured cells (e.g., A549 lung cancer, MDA-MB-231 breast cancer cells)

-

96-well cell culture plates

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Icariin/derivative stock solution (dissolved in DMSO)

-

MTT or CCK-8 reagent

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[7]

-

Treatment:

-

Prepare serial dilutions of the icariin/derivative in culture medium from the stock solution. Ensure the final DMSO concentration is non-toxic (typically <0.1%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0, 6.25, 12.5, 25, 50, 100 µM).[7] Include a vehicle control (medium with DMSO only).

-

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).[7]

-

Assay:

-

For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.[7]

-

For MTT: Add 10 µL of MTT reagent (5 mg/mL) and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

-

Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (450 nm for CCK-8, ~570 nm for MTT).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value.

References

- 1. Molecular mechanisms regulating the pharmacological actions of icariin with special focus on PI3K-AKT and Nrf-2 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Mechanism of Icariin on Hypoxic Ischemic Brain Damage in Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of icariin on immunity and its potential application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the Neuroprotective Potential of Icariin through Modulation of Neural Pathways in the Treatment of Neurological Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The neuroprotective effects of icariin on ageing, various neurological, neuropsychiatric disorders, and brain injury induced by radiation exposure | Aging [aging-us.com]

- 6. Icariin as a potential anticancer agent: a review of its biological effects on various cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Icariin exerts anti-tumor activity by inducing autophagy via AMPK/mTOR/ULK1 pathway in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Icariin modulates carrageenan-induced acute inflammation through HO-1/Nrf2 and NF-kB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Icariin derivative inhibits inflammation through suppression of p38 mitogen-activated protein kinase and nuclear factor-kappaB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vivo and in vitro anti-inflammatory effects of a novel derivative of icariin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. [Experimental study on the mechanism of icariin improving human osteoblasts proliferation and the expression of OPG protein] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Erectogenic and Neurotrophic Effects of Icariin, a Purified Extract of Horny Goat Weed (Epimedium spp.) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Icariin inhibits the inflammation through down-regulating NF-κB/HIF-2α signal pathways in chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Icariin ameliorates cigarette smoke induced inflammatory responses via suppression of NF-κB and modulation of GR in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Icariin protects against sodium azide—induced neurotoxicity by activating the PI3K/Akt/GSK-3β signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activation of Nrf2 signaling by Icariin protects against 6-OHDA-induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. WO2019241947A1 - Method of separating and purifying icariin from epimedium extract - Google Patents [patents.google.com]

- 20. CN103396463A - Method for extracting icariin from epimedium - Google Patents [patents.google.com]

- 21. Purification of icariin from the extract of Epimedium segittatum using high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 24. Bioavailability Improvement Strategies for Icariin and Its Derivates: A Review | MDPI [mdpi.com]

- 25. Synthesis of icariin from kaempferol through regioselective methylation and para-Claisen–Cope rearrangement [beilstein-journals.org]

The Dichotomous Role of Icariin in Cellular Apoptosis and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Icariin (B1674258), a prenylated flavonol glycoside extracted from plants of the Epimedium genus, has garnered significant attention for its diverse pharmacological activities. This technical guide provides an in-depth analysis of the modulatory effects of icariin on two fundamental cellular processes: apoptosis and autophagy. The intricate and often context-dependent interplay between icariin and these pathways presents both challenges and opportunities for therapeutic development. This document summarizes key quantitative findings, details common experimental methodologies, and visualizes the complex signaling networks involved, offering a comprehensive resource for researchers in cellular biology and drug discovery.

Introduction: The Dual Regulatory Function of Icariin

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis and the elimination of damaged or cancerous cells. Autophagy is a cellular recycling mechanism that degrades and removes dysfunctional components to maintain cellular health, but can also contribute to cell death. Icariin has been shown to exert a dichotomous influence on these pathways, either promoting or inhibiting them depending on the specific cellular context and stimulus.

In many cancer models, such as tamoxifen-resistant breast cancer, icariin induces apoptosis by suppressing protective autophagy.[1][2][3] Conversely, in models of neurodegenerative disease and osteoarthritis, icariin often promotes cell survival by inhibiting apoptosis and, in some cases, activating autophagy to clear cellular stressors.[4][5][6][7][8] This dual functionality underscores the importance of understanding the precise molecular mechanisms at play in different pathological conditions.

Quantitative Impact of Icariin on Apoptosis and Autophagy Markers

The following tables summarize the quantitative effects of icariin on key protein markers of apoptosis and autophagy across various cell types and experimental conditions. Data is presented as fold change or percentage change relative to control groups.

Table 1: Icariin's Effect on Apoptosis Markers

| Cell Type | Condition | Icariin Conc. | Marker | Change vs. Control | Reference |

| Rat Nucleus Pulposus Cells | H₂O₂ Induced | 20 µM | Bcl-2/Bax Ratio | Increased | [5] |

| Rat Nucleus Pulposus Cells | H₂O₂ Induced | 20 µM | Caspase-3 | Decreased | [5] |

| PC-12 Cells | Aβ₂₅₋₃₅ Induced | 1-20 µM | Bcl-2 | Increased | [6] |

| Hypothalamic Neurons | Corticosterone Induced | 1-10 µM | Caspase-3 Activity | Decreased | [7] |

| Triple-Negative Breast Cancer | N/A | 10-20 µM | Apoptotic Rate | Increased (26.5-45.2%) | [9] |

| H9c2 Cardiac Cells | Tunicamycin Induced | 5-20 µM | Early Apoptosis Rate | Decreased (from 34% to 16.1%) | [10][11] |

| Bronchial Asthmatic Mice | N/A | N/A | Bcl-2 | Decreased | [12] |

| Bronchial Asthmatic Mice | N/A | N/A | Bax | Increased | [12] |

Table 2: Icariin's Effect on Autophagy Markers

| Cell Type | Condition | Icariin Conc. | Marker | Change vs. Control | Reference |

| TNF-α-Treated Chondrocytes | TNF-α Induced | 1-10 µM | LC3-II/LC3-I Ratio | Increased | [4] |

| TNF-α-Treated Chondrocytes | TNF-α Induced | 1-10 µM | Atg5, Atg7 | Increased | [4] |

| Tamoxifen-Resistant Breast Cancer | N/A | 10-75 µM | LC3-II/LC3-I Ratio | Decreased | [1][2][3] |

| Tamoxifen-Resistant Breast Cancer | N/A | 10-75 µM | Beclin-1, ATG5 | Decreased | [1][2][3] |

| Tamoxifen-Resistant Breast Cancer | N/A | 10-75 µM | p62 | Increased | [1][2][3] |

| Hepatocellular Carcinoma Cells | N/A | 20 µM | LC3-II, Beclin-1 | Increased | [13] |

| OA Chondrocytes | N/A | 40-80 µM | ATG7, LC3-II | Increased | [8] |

| 3T3-L1 Preadipocytes | Adipocyte Differentiation | 5 µM | LC3-II/LC3-I Ratio | Decreased | [14][15] |

| Triple-Negative Breast Cancer | N/A | N/A | LC3B-II/LC3B-I Ratio | Increased | [16] |

| PC12 Cells | OGD/R | 10 µM | Beclin-1, LC3-II | Decreased | [17] |

Key Signaling Pathways Modulated by Icariin

Icariin's effects on apoptosis and autophagy are mediated through several critical signaling pathways. The specific pathway activated or inhibited often dictates the ultimate cellular outcome.

The PI3K/Akt Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival. Activation of this pathway generally promotes cell growth and inhibits apoptosis.

-

Anti-Apoptotic Effects: In various cell types, including neuronal cells and nucleus pulposus cells, icariin has been shown to activate the PI3K/Akt pathway.[5][6][7] This leads to the phosphorylation and activation of Akt, which in turn can phosphorylate and inactivate pro-apoptotic proteins such as Bad and Bax, and upregulate anti-apoptotic proteins like Bcl-2.[5][6] In some cancers, like oral squamous cell carcinoma and lung cancer, icariin can inhibit this pathway, leading to apoptosis.[18][19][20]

Caption: Icariin's modulation of the PI3K/Akt signaling pathway.

The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Its chronic activation is often associated with cancer and inflammatory diseases.

-

Pro-Apoptotic and Pro-Autophagic Effects: In chondrocytes, icariin has been shown to inhibit the NF-κB pathway, which in turn leads to the activation of autophagy and inhibition of apoptosis.[4] In triple-negative breast cancer, inhibition of the NF-κB pathway by icariin triggers apoptosis.[9]

Caption: Icariin's inhibitory effect on the NF-κB pathway.

The AMPK/mTOR Pathway

The AMP-activated protein kinase (AMPK) and mammalian target of rapamycin (B549165) (mTOR) pathways are central regulators of cellular energy homeostasis and autophagy.

-